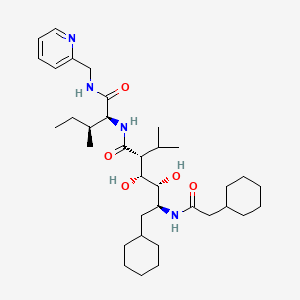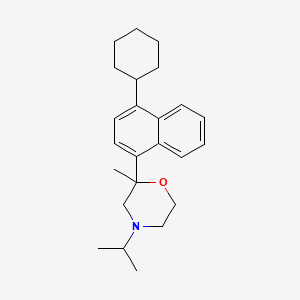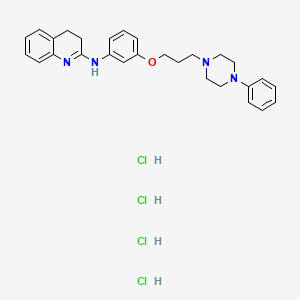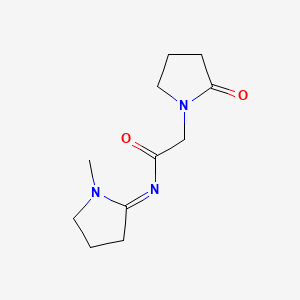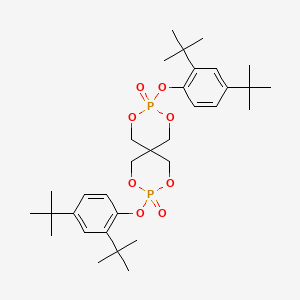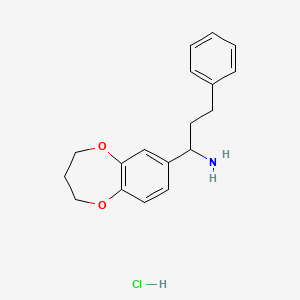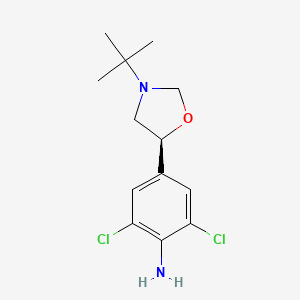
(S)-Cycloclenbuterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The (S)-enantiomer of cycloclenbuterol exhibits specific pharmacological properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cycloclenbuterol typically involves the resolution of racemic cycloclenbuterol or the asymmetric synthesis using chiral catalysts. One common method is the enantioselective reduction of a prochiral ketone precursor using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques such as chiral chromatography or crystallization. These methods ensure the high purity and yield of the desired enantiomer. The use of advanced chiral catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted analogs
科学的研究の応用
(S)-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating respiratory disorders and as a performance-enhancing drug.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-Cycloclenbuterol involves its interaction with β2-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it effective as a bronchodilator. The molecular targets include the β2-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP signaling.
類似化合物との比較
Similar Compounds
Clenbuterol: A non-chiral analog with similar bronchodilatory effects.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a different pharmacokinetic profile.
Uniqueness
(S)-Cycloclenbuterol is unique due to its chiral nature, which allows for specific interactions with biological targets. This enantiomer-specific activity can lead to different pharmacological effects compared to its racemic or non-chiral counterparts. The (S)-enantiomer is often preferred in research due to its higher selectivity and potency.
特性
CAS番号 |
1279710-43-8 |
|---|---|
分子式 |
C13H18Cl2N2O |
分子量 |
289.20 g/mol |
IUPAC名 |
4-[(5S)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m1/s1 |
InChIキー |
XJOOPZUCOGIFIX-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)N1C[C@@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
正規SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


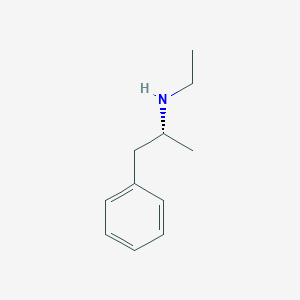
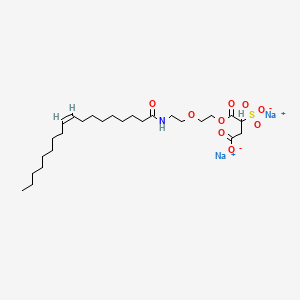
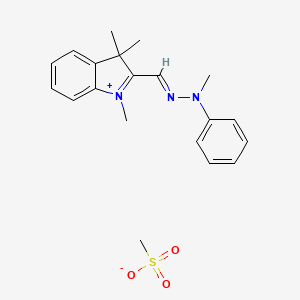
![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

